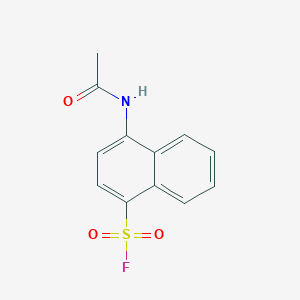
3-(2-Bromo-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound with significant interest in various scientific fields Its structure comprises a bromine and fluorine-substituted phenyl ring attached to a methylisoxazole carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenyl ring, followed by the formation of the isoxazole ring and subsequent carboxylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other molecules through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Applications De Recherche Scientifique
3-(2-Bromo-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, altering cellular processes and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
- 2-Bromo-4-fluorobenzoic acid
- 2-(3-Bromo-4-fluorophenyl)acetonitrile
Uniqueness
Compared to similar compounds, 3-(2-Bromo-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid stands out due to its unique combination of a bromine and fluorine-substituted phenyl ring with a methylisoxazole carboxylic acid moiety
Propriétés
Formule moléculaire |
C11H7BrFNO3 |
|---|---|
Poids moléculaire |
300.08 g/mol |
Nom IUPAC |
3-(2-bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(13)4-8(7)12/h2-4H,1H3,(H,15,16) |
Clé InChI |
JTDGZPKKBVMPIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=C(C=C(C=C2)F)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


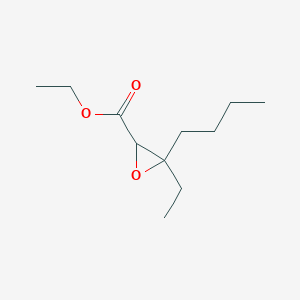
![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
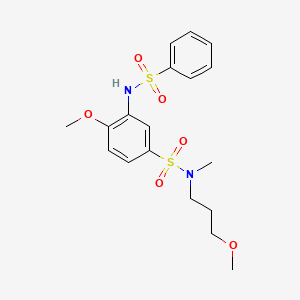
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)
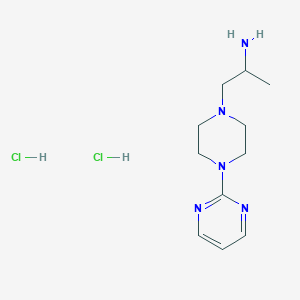
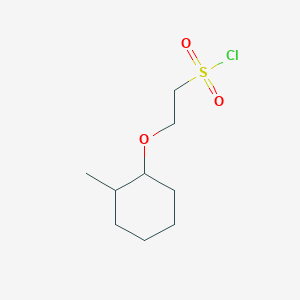
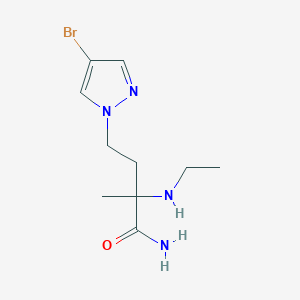

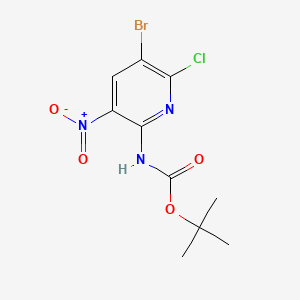
![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)
